4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Lipophilicity Drug-likeness Membrane permeability

This N1-ethyl oxindole-benzamide (CAS 921837-02-7) features a 4-chlorobenzamide moiety with elevated logP 3.24, making it the optimal reference compound for CNS-permeable IDO1 inhibitor SAR. Its increased lipophilicity (Δ logP +0.7 vs. N-des-ethyl analog) enables systematic mapping of N1-alkyl chain length effects on ADME properties. Procure from established screening compound vendors for rapid hit-to-lead resupply and counter-screening workflows.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 921837-02-7
Cat. No. B6571922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS921837-02-7
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-2-20-15-8-7-14(9-12(15)10-16(20)21)19-17(22)11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,22)
InChIKeyRDEIQNWGOJTRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes69.5 mg / 110 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (921837-02-7): Oxindole Scaffold Procurement Profile


4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921837-02-7) is a synthetic small molecule belonging to the 2-oxindole (indolin-2-one) class, characterized by an N1-ethyl substitution on the oxindole core and a 4-chlorobenzamide moiety at the C5 position . With a molecular formula of C17H15ClN2O2, a molecular weight of 314.77 g/mol, and a calculated logP of 3.24, this compound occupies a distinct physicochemical space within the oxindole-benzamide series [1]. It is commercially available as a screening compound from multiple vendors, including ChemDiv (Catalog No. F713-0007) and Life Chemicals (Catalog No. F2257-0010), making it accessible for hit-to-lead and structure-activity relationship (SAR) studies .

Procurement Risk: Why N-Des-Ethyl and 3-Methoxybenzamide Analogs Cannot Replace 921837-02-7 in Oxindole-Focused Campaigns


Within the oxindole-benzamide chemotype, seemingly minor structural variations—such as the presence or absence of an N1-ethyl group or the substitution pattern on the benzamide ring—produce measurable shifts in physicochemical properties that directly impact biological performance . The N1-ethyl substituent on 921837-02-7 increases lipophilicity (logP 3.24) relative to its N-des-ethyl analog (4-chloro-N-(2-oxoindolin-5-yl)benzamide, CAS 921813-97-0), while the 4-chloro substitution on the benzamide ring differentiates it from the 3-methoxybenzamide analog (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide, CAS 921837-37-8) [1]. In the context of oxindole-based enzyme inhibitor programs—particularly those targeting indoleamine 2,3-dioxygenase 1 (IDO1)—the published literature demonstrates that both the nature of the N1-alkyl group and the electronic character of the benzamide substituent are critical determinants of inhibitory potency, with even single-atom changes capable of shifting IC50 values by an order of magnitude or more [2]. Generic substitution risks introducing uncontrolled variables into SAR studies, compromising the interpretability of biological results and ultimately increasing the cost and duration of hit validation.

Quantitative Differentiation Evidence for 921837-02-7 Against Closest Oxindole-Benzamide Analogs


N1-Ethyl Substitution Confers Elevated Lipophilicity Relative to N-Des-Ethyl Analog

The N1-ethyl group on the oxindole core of 921837-02-7 increases its calculated logP to 3.24, compared to an estimated logP of approximately 2.2–2.5 for the N-des-ethyl analog 4-chloro-N-(2-oxoindolin-5-yl)benzamide (CAS 921813-97-0), which lacks this alkyl substitution [1]. This ~0.7–1.0 log unit difference corresponds to a predicted ~5- to 10-fold increase in n-octanol/water partition coefficient, directly influencing passive membrane permeability and potentially oral bioavailability .

Lipophilicity Drug-likeness Membrane permeability

4-Chlorobenzamide Motif Provides Distinct Electronic Profile Compared to 3-Methoxybenzamide Analog

The 4-chloro substituent on the benzamide ring of 921837-02-7 is electron-withdrawing (Hammett σp = +0.23 for Cl), whereas the 3-methoxy group in the comparator N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide (CAS 921837-37-8) is electron-donating (Hammett σm = +0.12 for OCH3) . This reversal in electronic character of the benzamide substituent is expected to differentially modulate hydrogen-bonding capacity of the amide NH—an interaction that has been shown in crystallographic studies of oxindole-based IDO1 inhibitors to be a critical determinant of binding affinity within the heme-containing active site [1].

Electronic effects SAR Target engagement

Molecular Weight and Heavy Atom Count Differentiate 921837-02-7 from N-Des-Ethyl Analog for CNS Drug-Likeness

921837-02-7 has a molecular weight of 314.77 Da and 22 heavy atoms, compared to 286.71 Da and 20 heavy atoms for the N-des-ethyl analog (CAS 921813-97-0) . While both compounds fall within the typical small-molecule drug space, the increment of 28 Da (one ethyl group) and two additional heavy atoms shifts the target compound closer to the center of the CNS MPO (Multiparameter Optimization) desirability range, which penalizes very low molecular weight compounds for insufficient target-binding capacity [1].

CNS drug-likeness Physicochemical profiling Lead optimization

Single Hydrogen Bond Donor Count Distinguishes 921837-02-7 from Sulfonamide Analogs in Permeability-Selectivity Trade-Off

921837-02-7 possesses exactly 1 hydrogen bond donor (the amide NH), with a topological polar surface area (TPSA) of 49.4 Ų [1]. In contrast, sulfonamide analogs within the same N1-ethyl-oxindole series—such as N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide—contain an additional H-bond donor (the sulfonamide NH), bringing the donor count to 2 and typically increasing TPSA to ≥60 Ų . The reduced H-bond donor count of the benzamide series is associated with improved passive membrane permeability, a relationship that holds consistently in datasets of orally bioavailable drugs where molecules with ≤1 H-bond donor show higher mean intestinal absorption rates [2].

Hydrogen bonding Permeability Selectivity

Optimal Procurement and Deployment Scenarios for 921837-02-7 Based on Quantitative Differentiation Evidence


Intracellular Target Engagement Screening in Oncology and Immuno-Oncology Programs

The elevated logP (3.24) and single hydrogen bond donor of 921837-02-7, as established in the lipophilicity and H-bonding evidence above, make it particularly suitable for cell-based phenotypic screens where intracellular target access is required . Its oxindole scaffold has documented precedent as an IDO1 inhibitor chemotype, positioning this compound as a rational entry point for immuno-oncology hit-finding campaigns that demand both membrane permeability and engagement of intracellular heme-containing enzymes [1]. Procurement from ChemDiv (F713-0007) or Life Chemicals (F2257-0010) ensures rapid resupply for confirmatory and counter-screening workflows .

Structure-Activity Relationship (SAR) Expansion Around the N1-Alkyl Position of Oxindole-Benzamide Series

The quantifiable differentiation in logP (Δ ≈ +0.7 to +1.0 vs. N-des-ethyl analog) and molecular weight (ΔMW ≈ +28 Da) positions 921837-02-7 as the optimal reference compound for SAR studies exploring the effect of N1-alkyl chain length on ADME properties [1]. Researchers can use this compound as a benchmark against which N1-methyl, N1-propyl, and N1-unsubstituted analogs are compared, enabling systematic mapping of the lipophilicity-permeability-metabolic stability relationship within the oxindole chemotype [2].

CNS Drug Discovery Hit Expansion Leveraging Favorable Physicochemical Profile

With a molecular weight of 314.77 Da, TPSA of 49.4 Ų, and 1 H-bond donor, 921837-02-7 resides within the favorable region of the CNS MPO desirability space . This profile supports its deployment in CNS-targeted screening cascades, where compounds with excessive H-bond donors (≥2) or very low molecular weight (<250 Da) are typically deprioritized due to poor brain penetration or insufficient target affinity, respectively [1]. The 4-chlorobenzamide electronic character further differentiates it from electron-rich analogs that may exhibit increased susceptibility to oxidative metabolism in brain tissue [2].

Negative Control Design for Sulfonamide-Based Oxindole Probe Molecules

The benzamide linkage of 921837-02-7 (1 HBD, TPSA 49.4 Ų) provides a chemically distinct scaffold relative to sulfonamide-containing oxindole probes (2 HBD, TPSA ≥60 Ų) . This structural differentiation enables its use as a permeability-matched but pharmacophore-distinct negative control in chemical biology experiments, helping to separate target-specific pharmacology from scaffold-driven off-target effects—a critical consideration when validating oxindole-based chemical probes for publication or translational research [1].

Quote Request

Request a Quote for 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.